2-Bromo-4-fluoro-1-propoxybenzene

Medicinal Chemistry Organic Synthesis Quality Control

2-Bromo-4-fluoro-1-propoxybenzene (CAS 1016889-72-7) is a halogenated aromatic ether, classified as a tri-substituted benzene derivative. Its core structure comprises a benzene ring with bromine at the 2-position, fluorine at the 4-position, and a propoxy group at the 1-position, yielding the molecular formula C₉H₁₀BrFO and a molecular weight of 233.08 g/mol.

Molecular Formula C9H10BrFO
Molecular Weight 233.08 g/mol
CAS No. 1016889-72-7
Cat. No. B1290856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-1-propoxybenzene
CAS1016889-72-7
Molecular FormulaC9H10BrFO
Molecular Weight233.08 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)F)Br
InChIInChI=1S/C9H10BrFO/c1-2-5-12-9-4-3-7(11)6-8(9)10/h3-4,6H,2,5H2,1H3
InChIKeyMZASMHWXAIRSKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-fluoro-1-propoxybenzene (CAS 1016889-72-7): A Halogenated Aromatic Building Block for Research & Industrial Procurement


2-Bromo-4-fluoro-1-propoxybenzene (CAS 1016889-72-7) is a halogenated aromatic ether, classified as a tri-substituted benzene derivative. Its core structure comprises a benzene ring with bromine at the 2-position, fluorine at the 4-position, and a propoxy group at the 1-position, yielding the molecular formula C₉H₁₀BrFO and a molecular weight of 233.08 g/mol [1]. It is typically supplied as a liquid and finds primary utility as a versatile building block or synthetic intermediate in medicinal chemistry and materials science research, rather than as a final active pharmaceutical ingredient .

Why Generic Substitution Fails for 2-Bromo-4-fluoro-1-propoxybenzene in Synthetic Pathways


In-class compounds cannot be arbitrarily interchanged due to the compound's specific substitution pattern and physicochemical profile. The ortho-bromine and para-fluorine arrangement creates a unique electronic environment on the aromatic ring, which dictates the regioselectivity and efficiency of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . Furthermore, the n-propoxy chain imparts a specific lipophilicity (computed XLogP3-AA of 3.6) and steric bulk that directly influences molecular recognition, solubility, and downstream pharmacokinetic properties when incorporated into larger molecular frameworks [1]. Swapping this compound for an analog with a different alkoxy chain (e.g., ethoxy or isopropoxy) or a different halogen pattern will alter these critical parameters, potentially compromising reaction yields, biological activity, or material properties .

Quantitative Evidence Guide for Procuring 2-Bromo-4-fluoro-1-propoxybenzene


Purity Benchmarking: High-Purity Grades for Reliable Research Outcomes

For scientific procurement, the most critical specification is purity. The target compound is commercially available at a minimum purity of 99%, as specified in the technical datasheet from AK Scientific . This is notably higher than the 95-96% purity often specified by other suppliers for this same compound or its close analogs, such as 2-Bromo-4-fluoro-1-isopropoxybenzene . Higher initial purity minimizes the presence of undefined impurities that can act as catalyst poisons in cross-coupling reactions or confound biological assay results, thereby improving experimental reproducibility and reducing the need for costly and time-consuming in-house purification .

Medicinal Chemistry Organic Synthesis Quality Control

Lipophilicity Differentiation: Quantified LogP Value Influences Drug Design Decisions

Lipophilicity is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The target compound has a computed XLogP3-AA value of 3.6, as reported by PubChem [1]. This value is higher than that of its shorter-chain analog, 2-Bromo-4-fluoro-1-ethoxybenzene (estimated XLogP3 of approximately 3.0, based on a reduction of ~0.5 log units per carbon atom in the alkoxy chain) [2]. The increased lipophilicity conferred by the propoxy chain can enhance membrane permeability and target binding for certain scaffolds, making it a more suitable choice for projects where higher logP is desired to improve bioavailability or blood-brain barrier penetration [3].

Medicinal Chemistry ADME Drug Design

Structural Confirmation: A Validated MDL Number Ensures Traceability and Compliance

For procurement and inventory management, the MDL number (MFCD09940143) provides a unique, validated identifier for the specific structure of 2-Bromo-4-fluoro-1-propoxybenzene . Unlike a CAS number, which can sometimes be associated with multiple isomers or salt forms, the MDL number is a more precise structure-based identifier that minimizes the risk of ordering an incorrect regioisomer (e.g., 2-Bromo-1-fluoro-4-propoxybenzene) or a different analog . This is a critical differentiator for procurement officers and researchers in regulated environments where accurate substance identification is mandatory for safety data sheets (SDS), laboratory notebooks, and publication records .

Chemical Procurement Regulatory Compliance Inventory Management

Optimal Application Scenarios for 2-Bromo-4-fluoro-1-propoxybenzene in Research and Industrial Settings


Suzuki-Miyaura Cross-Coupling for Constructing Biaryl Pharmacophores

The ortho-bromine substituent on 2-Bromo-4-fluoro-1-propoxybenzene is an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a diverse range of aryl and heteroaryl boronic acids to create complex biaryl structures. The resulting compounds, containing both the fluorine atom and the propoxy chain, can be used to explore structure-activity relationships (SAR) around novel pharmaceutical candidates. Procuring the high-purity (99%) grade is essential in this scenario to prevent catalyst deactivation by trace impurities and ensure high coupling yields .

Precursor for Fluorinated Liquid Crystal or OLED Materials

The combination of a polarizable bromine atom, a strong electron-withdrawing fluorine atom, and a flexible propoxy tail makes this compound a potential precursor for the synthesis of advanced materials. The fluorine atom can increase the compound's oxidative stability and alter its dielectric anisotropy, which are critical parameters in liquid crystal displays (LCDs). Similarly, the bromine atom can be used to install larger conjugated systems for organic light-emitting diode (OLED) emitters. The specific substitution pattern dictates the molecular packing and performance of the final material, making this exact structure valuable over its analogs .

Lipophilicity-Adjusted Fragment for Fragment-Based Drug Discovery (FBDD)

In FBDD campaigns, this compound can serve as a 'privileged fragment' due to its low molecular weight (233.08 g/mol) and the presence of multiple functional groups for further elaboration. Its computed logP of 3.6 is a key selection criterion, allowing medicinal chemists to add a lipophilic moiety to a growing lead compound. This is particularly relevant for targets located in the central nervous system (CNS) or other lipid-rich environments where a higher logP is necessary for target engagement. The compound's MDL number facilitates accurate registration and tracking within corporate compound libraries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-fluoro-1-propoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.